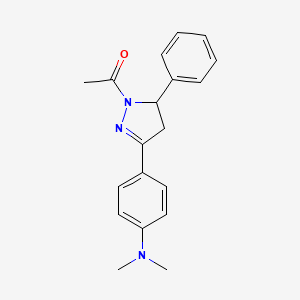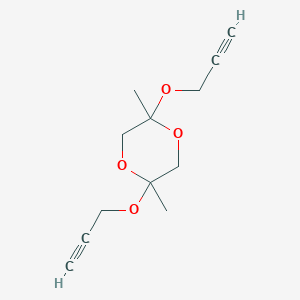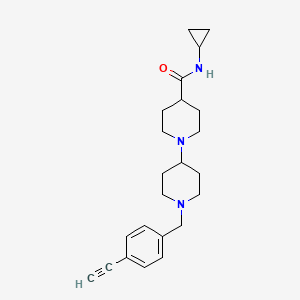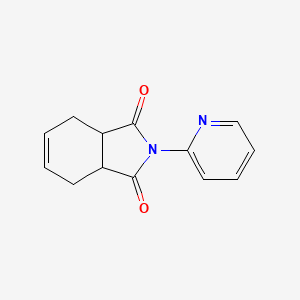
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline, also known as APDP, is a chemical compound that has been widely researched for its potential applications in various fields. The synthesis method of APDP is complex and requires expertise in organic chemistry.
Mechanism of Action
The mechanism of action of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has also been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. In animal studies, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of various cancer cells. In addition, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties are well characterized. It has also been extensively studied, and its potential applications in various fields have been established. However, there are also limitations to using 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Future Directions
There are several future directions for research on 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline. In medicine, further studies are needed to explore its potential as a treatment for various diseases such as cancer and inflammation. In agriculture, further studies are needed to explore its potential as a pesticide and herbicide. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various organic materials. Overall, the potential applications of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline are vast, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with acetic anhydride to form 1-acetyl-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride to form 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline.
Scientific Research Applications
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In agriculture, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been studied for its potential as a pesticide and herbicide. In material science, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
properties
IUPAC Name |
1-[5-[4-(dimethylamino)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(23)22-19(16-7-5-4-6-8-16)13-18(20-22)15-9-11-17(12-10-15)21(2)3/h4-12,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFSTWAVBZBSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)



![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)

![4-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5214532.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![3-{[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5214564.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)